Product packaging for 2-Ethenyl-6-methylphenol(Cat. No.:CAS No. 135295-09-9)

2-Ethenyl-6-methylphenol

Cat. No.: B13707042
CAS No.: 135295-09-9
M. Wt: 134.17 g/mol
InChI Key: BKNHBPOZNKMOTO-UHFFFAOYSA-N
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Description

Significance of Vinylic Phenols in Contemporary Chemical Research

Vinylic phenols, as a class of compounds, are of considerable interest in modern chemical research, primarily due to the reactive vinyl moiety attached to the phenol (B47542) ring. This functional group opens up a wide array of possibilities for polymerization and organic synthesis. For instance, vinylphenols are valuable precursors for the synthesis of polymers with specialized properties. Poly(vinylphenol)s are structurally similar to polystyrene but with the added functionality of the hydroxyl group, which can be used for further chemical modifications or to influence the polymer's properties, such as solubility and thermal stability. mdpi.com

The vinyl group in these compounds can participate in various chemical transformations, making them versatile building blocks in organic synthesis. For example, they can undergo hydroacylation reactions, as demonstrated in studies on 2-vinylphenols, to create more complex molecules. mdpi.com Furthermore, the reactivity of the vinyl group in conjunction with the directing effects of the hydroxyl group allows for the synthesis of a variety of heterocyclic compounds, such as benzofurans. wiseguyreports.com The generation of ortho-quinone methide intermediates from vinyl phenols through palladium-catalyzed reactions highlights their utility in forming complex natural products. acs.org

Historical Context of Related Substituted Phenolic Compounds

The study of substituted phenolic compounds has a rich history, dating back to the 19th century with the extraction of phenol (carbolic acid) from coal tar. niir.org Early research focused on the antiseptic properties of phenols, with Joseph Lister's pioneering use of carbolic acid in surgery being a landmark in medical history. niir.org Over the years, the focus expanded to the synthesis and application of a vast array of substituted phenols.

The introduction of various functional groups onto the phenol ring was found to significantly alter the chemical and physical properties of the parent molecule. For example, the position and nature of alkyl substituents were found to influence the reactivity and potential applications of these compounds. niir.org The development of synthetic methods to control the regioselectivity of these substitutions has been a long-standing area of research in organic chemistry.

The synthesis of vinylphenols, in particular, has evolved over time. Early methods involved multi-step processes, such as the acylation, reduction, and dehydration of phenols. cymitquimica.com The direct vinylation of phenols has been a more recent and sought-after goal, with various catalytic systems being developed to achieve this transformation efficiently. cymitquimica.comgoogle.com

Overview of Current Academic Research Trajectories for 2-Ethenyl-6-methylphenol

Direct academic research focusing specifically on this compound is not extensively reported in the current literature. However, the research trajectories for the broader class of ortho-vinylphenols provide a clear indication of the potential areas of interest for this compound.

Current research on ortho-vinylphenols is heavily focused on their use as monomers in polymerization reactions and as synthons in complex organic synthesis. The development of new catalysts for the controlled polymerization of vinylphenols to produce materials with tailored properties is an active area of investigation. prepchem.com These polymers have potential applications in electronics, coatings, and biomedical fields.

In the realm of organic synthesis, the reactivity of the vinyl group is being exploited to construct complex molecular architectures. For example, rhodium-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes and enynes has been shown to produce spirocyclic enones, a class of compounds with potential biological activity. chemicalbook.com While these studies often use other substituted vinylphenols, the methodologies could likely be applied to this compound.

Key Research Challenges and Future Directions in the Field

The field of vinylic phenol chemistry, while promising, faces several challenges that also represent opportunities for future research. One of the primary challenges is the development of highly selective and efficient synthetic methods for the preparation of specific vinylphenol isomers. google.com For a compound like this compound, achieving selective vinylation at the desired ortho position without side reactions or polymerization can be difficult.

Another challenge lies in controlling the polymerization of vinylphenols to achieve polymers with well-defined architectures and molecular weights. The phenolic hydroxyl group can interfere with certain polymerization catalysts, and the vinyl group can be prone to side reactions. Overcoming these challenges requires the design of robust and selective catalyst systems. prepchem.com

Future research on this compound would likely involve its synthesis and characterization, followed by an exploration of its reactivity in polymerization and organic synthesis. Investigating the influence of the methyl group on the reactivity of the vinyl and hydroxyl groups would be a key area of study. Furthermore, the potential biological activities of this compound and its derivatives could be a fruitful avenue for research, given that other substituted phenols exhibit a range of biological effects. medchemexpress.comchemimpex.com The development of bio-based routes to vinylphenols is also a growing area of interest, driven by the desire for more sustainable chemical processes. mdpi.comresearchgate.net

Data on this compound and Related Compounds

Due to the limited specific data for this compound, the following table includes information for the target compound where available, and for the closely related 2-ethyl-6-methylphenol (B167550) to provide context on the type of data that would be relevant for future research.

PropertyThis compound2-Ethyl-6-methylphenol
Synonyms 2-methyl-6-vinylphenol6-Ethyl-o-cresol, 6-Ethyl-2-methylphenol
CAS Number 135295-09-9 pmarketresearch.commedium.com1687-64-5 cymitquimica.comscbt.com
Molecular Formula C9H10O pmarketresearch.comC9H12O cymitquimica.comscbt.com
Molecular Weight 134.17 g/mol pmarketresearch.com136.19 g/mol scbt.com
Physical State Not specified in literatureLiquid chemimpex.com
Purity Spec (from supplier) 95% pmarketresearch.com≥ 99% (GC) chemimpex.com
Reported Research Applications Limited specific dataIntermediate in pharmaceuticals and agrochemicals, antioxidant for plastics and rubber chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B13707042 2-Ethenyl-6-methylphenol CAS No. 135295-09-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135295-09-9

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

2-ethenyl-6-methylphenol

InChI

InChI=1S/C9H10O/c1-3-8-6-4-5-7(2)9(8)10/h3-6,10H,1H2,2H3

InChI Key

BKNHBPOZNKMOTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=C)O

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanism Elucidation

De Novo Synthetic Routes to 2-Ethenyl-6-methylphenol

The creation of this compound from basic precursors can be achieved through several synthetic pathways. These routes are broadly categorized into catalytic and non-catalytic methods, each with its own set of advantages and challenges, particularly concerning regioselectivity.

Catalytic Strategies for Carbon-Carbon Bond Formation

Catalytic methods are pivotal in the synthesis of this compound, often offering higher efficiency and selectivity. A common strategy involves the ortho-alkylation of a phenol (B47542) derivative. For instance, the reaction of o-cresol (B1677501) with an ethenyl source in the presence of a suitable catalyst can yield the desired product.

One notable catalytic approach is the use of transition metal catalysts. For example, palladium catalysts have been employed in cross-coupling reactions to introduce the ethenyl (vinyl) group onto the phenolic ring. google.com While specific examples for this compound are not extensively detailed in the provided results, the general principle of using metal catalysts like nickel or palladium for forming C-C bonds in similar phenolic compounds is well-established. google.com

Another catalytic strategy involves the methylation of 2-ethenylphenol. However, the direct and selective synthesis often starts from a more substituted phenol. For example, the synthesis of related substituted phenols, such as 2,6-dimethylphenol, can be achieved through the methylation of phenol over an iron-chromium mixed oxide catalyst. nih.gov This suggests that similar catalytic systems could be adapted for the synthesis of this compound.

The choice of catalyst is crucial for achieving high yields and regioselectivity. For instance, in the synthesis of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols (including 2-ethyl-6-methylphenol (B167550) as a starting material for a subsequent reaction), catalysts such as platinum and palladium on a carbon support have been shown to be effective. google.com

CatalystStarting Material(s)Product(s)Reaction TypeReference
Palladium (0.5% on carbon)2-ethyl-6-methylphenol, NH3, H22-ethyl-6-methylcyclohexylamineCatalytic Hydrogenation and Amination google.com
Iron-Chromium Mixed OxidePhenol, Methanol (B129727)o-cresol, 2,6-dimethylphenolAlkylation nih.gov
Nickel or Palladium CatalystsPhenolic compound, Ethenyl sourceEthenyl-substituted phenolCross-coupling google.com

Regioselective Synthesis Considerations in Phenolic Compounds

Regioselectivity is a critical aspect of synthesizing substituted phenols like this compound. The directing effects of the hydroxyl and methyl groups on the aromatic ring play a significant role in determining the position of the incoming ethenyl group.

The hydroxyl group is an activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-directing group. In o-cresol (2-methylphenol), the positions ortho and para to the hydroxyl group are positions 6 and 4, respectively. The position ortho to the methyl group is position 3. To achieve the desired this compound, the ethenyl group must be introduced at the 2-position of 6-methylphenol.

Achieving high regioselectivity often requires careful selection of catalysts and reaction conditions. For example, in the methylation of 2-tert-butylphenol, vapor-phase catalytic methylation with methanol at 280–300°C selectively yields 6-tert-butyl-2-methylphenol. researchgate.net This highlights how temperature control can influence the regioselectivity of alkylation on a phenol ring.

Furthermore, the development of regioselective synthesis methods for other functionalized compounds, such as thiazoles and purines, underscores the importance of this aspect in organic synthesis. rsc.orgacs.org These studies often involve a detailed investigation of the reaction mechanism to understand and control the regiochemical outcome.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic routes and developing new, more efficient methods. This involves studying the kinetics and thermodynamics of the reaction, as well as identifying and characterizing key intermediates and transition states.

Reaction Kinetic and Thermodynamic Analyses

Kinetic studies provide information about the rate of a reaction and how it is influenced by factors such as concentration, temperature, and catalysts. For phenol-formaldehyde reactions, which share some mechanistic similarities with phenol alkylation, the reaction has been shown to follow second-order kinetics. krishisanskriti.org A comprehensive kinetic study of the reaction between 2-tertiary butyl 3-methyl phenol and formaldehyde (B43269) revealed that the reaction rate is dependent on the pH and the nature of the solvent. krishisanskriti.org

Thermodynamic data, such as enthalpy of formation and Gibbs free energy of formation, are essential for determining the feasibility of a reaction. While specific thermodynamic data for the synthesis of this compound were not found, general methods for estimating these properties for compounds derived from lignocellulosic materials, which include various phenols, have been developed. researchgate.net These estimation methods are critical for process simulation and design. researchgate.net

ParameterSignificance in SynthesisGeneral Findings for Phenolic Reactions
Reaction Kinetics Determines reaction rate and efficiency.Often second-order; influenced by pH, temperature, and solvent. krishisanskriti.org
Activation Energy (ΔE) Energy barrier for the reaction.Can be calculated from the Arrhenius plot (log k vs. 1/T). krishisanskriti.org
Enthalpy of Formation (ΔHf°) Heat change upon formation from elements.Important for assessing reaction feasibility. researchgate.net
Gibbs Free Energy of Formation (ΔGf°) Spontaneity of the reaction.Negative values indicate a spontaneous reaction. researchgate.net

Characterization of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are fundamental to elucidating a reaction mechanism. In the context of phenolic compound synthesis, various intermediates can be proposed.

For catalytic reactions, the mechanism often involves the formation of an organometallic intermediate. For instance, in palladium-catalyzed cross-coupling reactions, an oxidative addition of the phenolic substrate to the palladium(0) catalyst is a likely first step, followed by transmetalation with the ethenylating agent and reductive elimination to yield the product.

In the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols, the formation of cationic intermediates has been proposed, which can undergo unusual substituent migrations. rsc.org This highlights the complexity of reactions involving substituted phenols and the potential for unexpected reaction pathways.

The trapping of radical intermediates has also been used to investigate reaction mechanisms. For example, in the rhodium/copper bimetallic catalyzed synthesis of isoquinolines from vinyl azides, benzylic radical intermediates were trapped using 2,6-di-tert-butyl-4-methylphenol (BHT), providing evidence for a radical pathway. nih.gov

While direct evidence for intermediates in the synthesis of this compound is scarce in the provided results, the principles derived from related reactions provide a framework for understanding its formation. Spectroscopic techniques, such as NMR and mass spectrometry, combined with computational studies, are powerful tools for characterizing these transient species.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for developing sustainable industrial processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the use of alternative reaction media and the optimization of reaction efficiency through metrics like atom economy and E-factor.

Traditional organic syntheses often rely on volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Green chemistry encourages the exploration of solvent-free conditions or the use of benign solvents like water.

One potential route to this compound is through the Wittig reaction , starting from 2-hydroxy-3-methylbenzaldehyde (B1203309). The conventional Wittig reaction often employs anhydrous organic solvents. However, recent research has demonstrated the feasibility of conducting Wittig reactions under solvent-free conditions or in aqueous media, particularly for aldehydes. wvu.eduudel.eduresearchgate.netnih.gov

Solvent-Free Wittig Reaction:

A solvent-free approach involves the direct reaction of the aldehyde with a phosphorus ylide. wvu.eduudel.edu For the synthesis of this compound, this would involve mixing 2-hydroxy-3-methylbenzaldehyde with a methylidenephosphorane, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a solid base. The reaction could be facilitated by grinding or heating the mixture. wvu.edu This method eliminates the need for a solvent, thereby reducing waste and simplifying product purification. The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide, the formation of which drives the reaction forward. udel.edu

Aqueous Wittig Reaction:

The use of water as a solvent for the Wittig reaction is another green alternative. researchgate.netnih.gov Studies have shown that for many aldehydes, including salicylaldehyde (B1680747) derivatives, the Wittig reaction can proceed efficiently in water, sometimes even showing accelerated reaction rates compared to organic solvents. nih.gov An aqueous synthesis of this compound would offer significant environmental benefits, as water is non-toxic, non-flammable, and readily available. The reaction could be performed using a water-soluble phosphonium (B103445) salt or under phase-transfer catalysis conditions. The presence of the phenolic hydroxyl group in the starting material, 2-hydroxy-3-methylbenzaldehyde, is compatible with aqueous Wittig conditions. nih.gov

A more direct and potentially greener synthetic route to this compound is the catalytic dehydrogenation of its saturated analogue, 2-ethyl-6-methylphenol. This approach is highly atom-economical as the only byproduct is hydrogen gas (H₂). Acceptorless dehydrogenation (AD) is a critical process in the context of sustainable chemistry, particularly in the transformation of alcohols and alkylated compounds. rsc.orgrsc.org Various homogeneous and heterogeneous catalysts have been developed for dehydrogenation reactions. rsc.org For the conversion of 2-ethyl-6-methylphenol, a heterogeneous catalyst, such as a supported noble metal (e.g., Pd or Pt) or a metal oxide catalyst, could be employed at elevated temperatures. google.combohrium.com This method avoids the use of stoichiometric reagents and often can be performed in the gas phase or with minimal solvent, further enhancing its green credentials.

Table 1: Comparison of Potential Green Synthetic Approaches to this compound
Synthetic ApproachStarting MaterialsKey Reagents/CatalystsSolventKey ByproductsGreen Chemistry Advantages
Solvent-Free Wittig 2-Hydroxy-3-methylbenzaldehydeMethyltriphenylphosphonium bromide, Solid BaseNoneTriphenylphosphine oxideEliminates solvent waste, simplifies purification. wvu.eduudel.edu
Aqueous Wittig 2-Hydroxy-3-methylbenzaldehydeMethyltriphenylphosphonium bromide, BaseWaterTriphenylphosphine oxideUses a benign solvent, potentially accelerates reaction. researchgate.netnih.gov
Catalytic Dehydrogenation 2-Ethyl-6-methylphenolHeterogeneous Catalyst (e.g., Pd/C)Minimal or None (Gas Phase)Hydrogen (H₂)High atom economy, no stoichiometric waste. rsc.orgrsc.org

This table is generated based on plausible synthetic routes and general principles of green chemistry.

To quantitatively assess the "greenness" of a chemical process, metrics such as atom economy and the Environmental Factor (E-Factor) are employed. researchgate.netacs.orgmdpi.comresearchgate.net

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. rsc.org It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates a more efficient process with less waste generated in the form of byproducts.

The E-Factor provides a broader measure of the environmental impact of a process by considering the total mass of waste generated per unit of product. rsc.org It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor signifies a more environmentally friendly process. The E-Factor includes byproducts, unreacted starting materials, and solvent losses.

Analysis of Proposed Syntheses:

Let's analyze the two primary proposed routes to this compound using these metrics:

Wittig Reaction Route: The Wittig reaction, while a powerful tool for olefination, generally suffers from poor atom economy. rsc.org The stoichiometric use of the phosphorus ylide results in the formation of triphenylphosphine oxide as a major byproduct. Given the high molecular weight of triphenylphosphine oxide (278.28 g/mol ) compared to the desired product, this compound (134.18 g/mol ), a significant portion of the reactant mass is converted into waste. This inherently leads to a low atom economy and a high E-Factor, especially when considering solvent use and purification waste in traditional setups. rsc.org While solvent-free and aqueous approaches improve the E-Factor by reducing solvent waste, the fundamental atom economy of the reaction remains low.

Catalytic Dehydrogenation Route: In contrast, the catalytic dehydrogenation of 2-ethyl-6-methylphenol is a highly atom-economical process. rsc.org The reaction is an elimination reaction where the only byproduct is hydrogen gas (H₂).

C₉H₁₂O (2-ethyl-6-methylphenol) → C₉H₁₀O (this compound) + H₂

The theoretical atom economy for this reaction approaches 100%, as the vast majority of the reactant's atoms are incorporated into the desired product. The E-Factor for an ideal catalytic dehydrogenation process would be very low, approaching zero, as the only waste is hydrogen gas (which could potentially be captured and used) and minimal catalyst loss. This makes catalytic dehydrogenation a significantly greener pathway from a waste generation perspective.

Table 2: Theoretical Green Metrics for the Synthesis of this compound
Synthetic RouteKey ReactantsKey ByproductsTheoretical Atom EconomyAnticipated E-Factor
Wittig Reaction 2-Hydroxy-3-methylbenzaldehyde, Methyltriphenylphosphonium bromideTriphenylphosphine oxideLowHigh (due to byproduct and potential solvent use)
Catalytic Dehydrogenation 2-Ethyl-6-methylphenolHydrogen (H₂)~98.5%Very Low (approaching 0 in an ideal process)

This table presents a theoretical comparison based on the stoichiometry of the reactions.

Reactivity and Transformational Chemistry of 2 Ethenyl 6 Methylphenol

Reactions Involving the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group is a site of high electron density, making it susceptible to a variety of addition and polymerization reactions.

Polymerization and Oligomerization Mechanisms

The vinyl group of 2-ethenyl-6-methylphenol can undergo polymerization and oligomerization through various mechanisms, including free radical, cationic, and coordination polymerization. The specific pathway and resulting polymer structure are highly dependent on the initiator and reaction conditions employed. For instance, radical initiators can lead to the formation of polystyrene-like chains with pendant 2-hydroxy-3-methylphenyl groups. The phenolic hydroxyl group can influence the polymerization process, potentially acting as a chain transfer agent or participating in side reactions, which can affect the molecular weight and properties of the resulting polymer.

Cycloaddition Reactions of the Vinyl Group

The ethenyl group can participate in cycloaddition reactions, a powerful class of reactions for the formation of cyclic structures. libretexts.org A notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where this compound can act as the dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) derivative. libretexts.org Additionally, [2+2] cycloaddition reactions, often photochemically induced, can occur between the vinyl group and another alkene, leading to the formation of a cyclobutane (B1203170) ring. libretexts.orgru.nl The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the dienophile and the diene or alkene.

Hydrogenation and Halogenation Reactions

The double bond of the ethenyl group can be readily saturated through hydrogenation. This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. researchgate.net The result of this transformation is 2-ethyl-6-methylphenol (B167550).

Table 1: Hydrogenation of the Ethenyl Group

Reactant Reagents & Conditions Product

Halogenation of the ethenyl group can also be achieved. For example, the addition of bromine (Br₂) across the double bond would yield 1,2-dibromoethyl-6-methylphenol. This reaction typically proceeds through a bromonium ion intermediate.

Oxidation and Reduction Chemistry of the Ethenyl Group

The ethenyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond, leading to the formation of 2-hydroxy-3-methylbenzaldehyde (B1203309) or 2-hydroxy-3-methylbenzoic acid, depending on the reaction conditions. Milder oxidation, for instance with a peroxy acid, can lead to the formation of an epoxide, 2-(oxiran-2-yl)-6-methylphenol.

Reduction of the ethenyl group, as discussed in the hydrogenation section, leads to the formation of 2-ethyl-6-methylphenol.

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methyl groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. byjus.com However, since the positions ortho and para to the hydroxyl group are already substituted (with ethenyl and methyl groups), substitution will occur at the remaining available positions on the ring. The primary sites for electrophilic attack are the positions ortho and para to the powerful activating hydroxyl group. byjus.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid in the presence of a sulfuric acid catalyst introduces a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Treatment with halogens (e.g., Br₂ in the presence of a Lewis acid) results in the substitution of a hydrogen atom with a halogen. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst.

Reactions at the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in a variety of reactions.

Etherification (Williamson Ether Synthesis): The phenoxide ion can react with an alkyl halide to form an ether. For example, reaction with methyl iodide would yield 2-ethenyl-6-methylanisole.

Esterification: The phenolic hydroxyl group can react with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. google.com For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-ethenyl-6-methylphenyl acetate. datapdf.com

Table 2: Reactions at the Phenolic Hydroxyl Group

Reaction Type Reagents & Conditions Product Example
Etherification 1. Base (e.g., NaOH) 2. Alkyl halide (e.g., CH₃I) 2-Ethenyl-6-methylanisole

Derivatization and Functionalization Strategies for Novel Analogs

The dual presence of a nucleophilic phenol (B47542) and an electrophilically reactive vinyl group within the same molecular framework enables a diverse array of chemical modifications. These functional sites can be targeted individually or collectively to synthesize a wide range of derivatives. Potential strategies may involve modification of the hydroxyl group, reactions involving the vinyl group, or alterations to the aromatic ring, all of which can lead to the generation of novel analogs.

Synthesis of Ligands and Complexation Studies

The phenolic oxygen and the ethenyl group of this compound are potential coordination sites for the synthesis of new ligands. Functionalization of the phenol can yield polydentate ligands capable of forming stable complexes with various metal ions.

A plausible route for ligand synthesis is through the functionalization of the ethenyl group. For instance, hydroformylation of the vinyl group would introduce an aldehyde moiety. This aldehyde could subsequently undergo condensation with different primary amines to form multidentate Schiff base ligands. researchgate.net Such ligands are well-known for their ability to coordinate with a variety of transition metals.

Another strategy could directly engage the phenolic oxygen and the ethenyl π-system in metal coordination. The hydroxyl group can be deprotonated to form a phenoxide, which serves as an excellent donor for numerous metal ions. The ethenyl group may participate in π-bonding with transition metals, contributing to the stability of the complex.

Furthermore, the ethenyl group can be chemically altered to introduce additional donor atoms. For example, epoxidation of the vinyl group, followed by a ring-opening reaction with a nucleophile containing a donor atom like pyridine or imidazole, would produce a bidentate or tridentate ligand. Alternatively, a hydroboration-oxidation reaction sequence would yield an alcohol that can be further functionalized.

The table below details potential ligand structures that could be derived from this compound and their theoretical applications in complexation.

Ligand Derivative Synthesis Strategy Potential Donor Atoms Potential Metal Complexes
Schiff Base Ligand Hydroformylation of the ethenyl group, followed by condensation with a primary amine. O, N Transition metals (e.g., Cu(II), Ni(II), Co(II))
Amino-alcohol Ligand Epoxidation of the ethenyl group, followed by ring-opening with an amine. O, N, O Lanthanides, Transition metals
Diphosphine Ligand Hydrophosphination of the ethenyl group. O, P, P Rh(I), Pd(II), Pt(II) for catalysis
Thioether Ligand Thiol-ene reaction on the ethenyl group with a thiol-containing molecule. O, S Soft metals (e.g., Ag(I), Hg(II), Cd(II))

Complexation studies of these hypothetical ligands would be essential to ascertain their coordination geometry, stability, and electronic characteristics. Techniques such as UV-Vis spectroscopy, NMR spectroscopy, X-ray crystallography, and cyclic voltammetry would be instrumental in characterizing the resulting metal complexes. researchgate.netbohrium.com

Preparation of Bio-conjugates for Mechanistic Probes

The creation of bio-conjugates from this compound could furnish valuable tools for probing biological systems. The fundamental step in generating such probes is the introduction of a functional group that facilitates covalent linkage to a biomolecule, such as a protein or nucleic acid, frequently via a linker.

The ethenyl group is particularly well-suited for bioconjugation reactions. The "thiol-ene" click reaction, for example, provides a highly efficient and bio-orthogonal method for conjugating the molecule to cysteine residues in proteins or to thiol-modified oligonucleotides. rsc.org This reaction proceeds under mild conditions and exhibits high selectivity, rendering it appropriate for use with intricate biological molecules. rsc.org

Alternatively, the phenolic hydroxyl group can serve as a conjugation handle. It can be etherified with a linker bearing a terminal alkyne or azide (B81097). This would permit subsequent attachment to a biomolecule through well-established "click" chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org These methods are extensively used in chemical biology due to their high efficiency and specificity. rsc.org

The table below outlines hypothetical bio-conjugates of this compound and their potential uses as mechanistic probes.

Bio-conjugate Type Conjugation Strategy Biomolecule Target Potential Application as a Mechanistic Probe
Thiol-Ene Adduct Radical-initiated or photo-initiated reaction with a thiol-containing biomolecule. Proteins (cysteine residues), Thiolated DNA/RNA Probing protein-small molecule interactions, Site-specific labeling of proteins.
Triazole Conjugate CuAAC or SPAAC with an azide or alkyne-modified biomolecule. Proteins, Nucleic Acids, Lipids Fluorescent labeling for imaging, Affinity probes for target identification.
Ester-Linked Conjugate Esterification of the phenolic hydroxyl with a carboxylic acid-containing biomolecule or linker. Peptides, Drugs Prodrug delivery and release studies.
Fluorescently Labeled Analog Attachment of a fluorophore to the phenolic or ethenyl group. Cellular components Live-cell imaging, Tracking molecular localization.

The successful synthesis and application of these bio-conjugates would hinge on a delicate balance of reactivity, stability, and biological compatibility. The selection of an appropriate linker is often crucial to ensure that the conjugate reaches its intended target and that the attached probe does not disrupt the biological process under investigation. dtu.dk

Advanced Spectroscopic and Computational Analyses of 2 Ethenyl 6 Methylphenol

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy offers unparalleled insight into the atomic and molecular framework of a chemical compound, revealing details about connectivity, chemical environment, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Ethenyl-6-methylphenol, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would provide unambiguous structural confirmation.

Based on data from analogous compounds such as 2-ethyl-6-methylphenol (B167550) and 2-allyl-6-methylphenol, the predicted NMR spectral data can be compiled. nist.govnist.govcdnsciencepub.com The ¹H NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, three aromatic protons, three vinyl protons, and the methyl protons. The chemical shift of the phenolic -OH proton can vary depending on solvent and concentration but typically appears as a broad singlet. The aromatic protons would appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. The vinyl group would present a characteristic AMX spin system with distinct chemical shifts and coupling constants for the geminal, cis, and trans protons.

The ¹³C NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the hydroxyl, methyl, and ethenyl substituents on the aromatic ring.

Two-dimensional NMR techniques are crucial for definitive assignment. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings, for instance, connecting the protons within the vinyl group and adjacent protons on the aromatic ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton to its directly attached carbon atom. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons over two to three bonds, confirming the connectivity between the methyl group, the ethenyl group, and the phenolic ring.

Predicted ¹H and ¹³C NMR Data for this compound

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound (C₉H₁₂O), the calculated monoisotopic mass is 136.08882 Da. An experimental HRMS measurement confirming this value would validate the molecular formula.

Tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pathways of the molecular ion, which are indicative of its structure. The fragmentation of this compound under electron ionization (EI) can be predicted based on the fragmentation patterns of similar phenolic compounds, such as its saturated analog 2-ethyl-6-methylphenol. nist.govcdnsciencepub.com A primary and highly characteristic fragmentation pathway for substituted phenols is the loss of an alkyl substituent from the position ortho to the hydroxyl group.

The expected fragmentation pathway would involve:

Molecular Ion (M⁺•): The formation of the radical cation at m/z 136.

Loss of Methyl Radical: A facile cleavage of the ortho-methyl group would result in a prominent fragment ion at m/z 121 ([M-CH₃]⁺). This is often the base peak in the mass spectra of ortho-alkyl phenols due to the stability of the resulting ion.

Loss of CO: The resulting phenolic fragment can subsequently lose a molecule of carbon monoxide, a common fragmentation for phenols, leading to a fragment at m/z 93.

Loss of Ethenyl Radical: Cleavage of the ethenyl group ([M-C₂H₃]⁺) could also occur, though it is generally less favored than methyl loss.

Predicted HRMS Fragmentation Data for this compound

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The analysis of these spectra provides a molecular fingerprint and offers insights into functional groups and conformational isomers.

For this compound, key vibrational bands would include:

O-H Stretching: A broad band in the FTIR spectrum around 3200-3500 cm⁻¹ is characteristic of the hydroxyl group. The precise position and shape of this band are sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. Vinyl C-H stretches are also expected above 3000 cm⁻¹.

C=C Stretching: Vibrations for the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The vinyl C=C stretch typically appears around 1620-1640 cm⁻¹.

C-O Stretching: A strong band in the FTIR spectrum around 1200-1260 cm⁻¹ corresponds to the C-O stretch of the phenol (B47542).

These techniques are particularly powerful for conformational analysis. redalyc.org this compound can exist in different conformations based on the relative orientation of the hydroxyl and ethenyl groups. An intramolecular hydrogen bond can form between the phenolic proton and the π-electrons of the adjacent vinyl group. This interaction would lead to a notable shift of the O-H stretching frequency to a lower wavenumber (a red shift) and cause band broadening in the FTIR spectrum, distinguishing it from a conformer where the hydrogen bond is absent.

Expected Vibrational Frequencies for this compound

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, yielding precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. While no crystal structure for this compound itself is currently in the public domain, the technique is widely applied to substituted phenol derivatives. nih.govmdpi.com

To perform this analysis, a suitable single crystal of this compound or a solid derivative would be required. The analysis of such a crystal would unambiguously determine:

Molecular Conformation: The solid-state conformation, including the dihedral angles defining the orientation of the ethenyl and hydroxyl groups relative to the phenyl ring, would be precisely measured. This would confirm the presence or absence of the intramolecular O-H•••π hydrogen bond in the crystalline form.

Bond Parameters: Exact bond lengths and angles for the entire molecule would be determined, providing insight into the electronic effects of the substituents.

Intermolecular Interactions: The crystal packing would reveal how molecules interact with each other. This includes identifying intermolecular hydrogen bonds (e.g., between the hydroxyl group of one molecule and an oxygen or π-system of another), π-π stacking interactions between aromatic rings, and van der Waals forces. scilit.com This information is crucial for understanding the solid-state properties of the material.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems like atoms and molecules. mdpi.com DFT studies on this compound would provide fundamental insights into its stability, reactivity, and spectroscopic properties. Recent DFT studies on related 2-vinylphenol derivatives have been used to investigate reaction mechanisms, demonstrating the power of this approach. aip.orgaip.orgdergipark.org.tr

A typical DFT analysis of this compound would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, which would predict the most stable arrangement of the atoms and confirm the favorability of any intramolecular hydrogen bonds.

Electronic Structure Analysis: The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding reactivity. For an electron-rich molecule like a phenol, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom, indicating these are the likely sites for electrophilic attack. The LUMO would likely have significant contributions from the π* antibonding orbitals of the ethenyl and aromatic systems, representing the most favorable sites for nucleophilic attack.

Reactivity Descriptors: The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Other descriptors such as molecular electrostatic potential (MEP) maps can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further predicting its reactive behavior.

These computational results can be used to rationalize experimental observations, such as regioselectivity in chemical reactions, and to predict spectroscopic data (NMR, IR) that can be compared with experimental findings for validation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and intermolecular interactions. For this compound, MD simulations can illuminate the dynamic nature of its structure and its interactions with surrounding molecules, such as solvents or biological macromolecules.

Conformational Analysis:

Intermolecular Interactions:

MD simulations can also model the intermolecular forces between this compound and other molecules. In a solution, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen bonds with solvent molecules. acs.orgnycu.edu.tw The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The nature and strength of these interactions are critical in determining the solubility and reactivity of the compound. In a biological context, MD simulations can be employed to study the interaction of this compound with biological targets, such as proteins or nucleic acids, providing a dynamic view of the binding process. nih.gov

A hypothetical MD simulation of this compound in an aqueous environment would likely reveal the following:

The hydroxyl group forming transient hydrogen bonds with water molecules.

The ethenyl and methyl groups influencing the local water structure due to their hydrophobic nature.

The rotational dynamics of the substituent groups, highlighting the flexibility of the molecule.

Interaction Type Potential Participating Groups Significance
Intramolecular Hydrogen BondingHydroxyl group (donor), Ethenyl group π-system (acceptor)Stabilization of specific conformers
Intermolecular Hydrogen BondingHydroxyl group (donor/acceptor) with solvent or targetSolubility, Binding affinity
π-π StackingAromatic ring with other aromatic systemsNon-covalent binding, crystal packing
van der Waals ForcesEntire moleculeGeneral intermolecular attraction

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. jst.go.jpresearchgate.net For this compound, QSAR models can be developed to predict its potential biological activities, such as antioxidant capacity or toxicity, based on its structural features. nih.gov

Descriptor-Based Modeling:

The development of a QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For phenolic compounds, key descriptors often include:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity. nih.gov

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents. nih.gov

Molar Refractivity (MR): Relates to the volume and polarizability of the molecule. nih.gov

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to donate or accept electrons. nih.govjocpr.com

In the case of this compound, the ethenyl and methyl groups would influence these descriptors. The methyl group is a weak electron-donating group and increases hydrophobicity. The ethenyl group's electronic effect is more complex, capable of both electron donation and withdrawal through resonance and inductive effects, and it also contributes to the molecule's size and hydrophobicity.

Mechanistic Interpretation:

By analyzing the contribution of different descriptors to the QSAR model, mechanistic insights into the compound's activity can be gained. For instance, a strong correlation between antioxidant activity and a descriptor related to the ease of hydrogen atom donation from the phenolic hydroxyl group (like Bond Dissociation Enthalpy) would support a hydrogen atom transfer mechanism. researchgate.net Similarly, if toxicity correlates well with LogP, it might suggest that the compound's ability to partition into biological membranes is a key factor in its toxic effect. jst.go.jp

A hypothetical QSAR study for the antioxidant activity of a series of substituted phenols including this compound might yield an equation like:

Activity = c0 + c1LogP + c2HOMO_energy + c3*BDE

Where the coefficients (c0, c1, c2, c3) would be determined by statistical regression. The signs and magnitudes of these coefficients would indicate the relative importance of hydrophobicity, electron-donating ability, and the O-H bond strength in determining the antioxidant activity.

Descriptor Category Example Descriptors for Phenols Potential Influence of Substituents on this compound
Electronic Hammett constants, HOMO/LUMO energies, Dipole momentThe ethenyl and methyl groups will alter the electron distribution on the aromatic ring, affecting reactivity.
Steric Molar Refractivity, van der Waals volumeThe size and shape of the ethenyl and methyl groups can influence binding to a target site.
Hydrophobic LogP, Water solubilityThe nonpolar ethenyl and methyl groups will increase the hydrophobicity compared to phenol.
Topological Connectivity indices, Shape indicesThese descriptors encode information about the branching and overall shape of the molecule.

Molecular Docking Simulations for Ligand-Target Interactions (for mechanistic understanding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com For this compound, molecular docking can be used to investigate its potential interactions with specific biological targets, such as enzymes or receptors, thereby providing insights into its possible mechanisms of action.

Docking Methodology:

The process involves computationally placing the ligand (this compound) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. The resulting docked poses reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

Potential Targets and Mechanistic Insights:

Given that some phenolic compounds exhibit antioxidant, antimicrobial, and anti-inflammatory properties, potential targets for this compound could include enzymes involved in oxidative stress (e.g., cyclooxygenase, lipoxygenase), bacterial enzymes, or signaling proteins. nih.gov For example, a molecular docking study of 2-methoxy-4-vinylphenol (B128420), a structurally related compound, showed interactions with bacterial DNA gyrase. nih.gov Another study on various vinylphenols explored their binding affinity to the estrogen receptor α. researchgate.netresearchgate.net

A hypothetical docking of this compound into an enzyme active site might reveal:

The phenolic hydroxyl group forming a crucial hydrogen bond with a polar amino acid residue.

The aromatic ring engaging in hydrophobic interactions with nonpolar residues.

The ethenyl and methyl groups fitting into specific sub-pockets within the binding site, contributing to binding specificity and affinity.

Potential Protein Target Class Example Plausible Interactions with this compound
OxidoreductasesCyclooxygenase (COX)Hydrogen bonding from the hydroxyl group to active site residues; hydrophobic interactions with the channel.
Bacterial EnzymesDNA GyraseInteractions with the ATP-binding site, potentially involving the phenolic ring and substituents. nih.gov
Nuclear ReceptorsEstrogen ReceptorThe phenolic core could mimic the natural ligand, with substituents influencing binding affinity and selectivity. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies (IR). nlss.org.inacs.org These predictions can aid in the structural elucidation and interpretation of experimental spectra for this compound.

Prediction of NMR Spectra:

The 1H and 13C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). aip.orgmodgraph.co.uk The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can predict the chemical shifts for each proton and carbon atom in the molecule, which can be compared with experimental data to confirm the structure. The predicted shifts are sensitive to the molecular conformation, and therefore, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformers. modgraph.co.uk

Prediction of IR Spectra:

DFT calculations can also predict the vibrational frequencies and IR intensities of this compound. aip.org The calculated harmonic frequencies are often systematically higher than the experimental frequencies, and thus, a scaling factor is typically applied to improve the agreement with experimental data. The predicted IR spectrum can be used to assign the vibrational modes to specific molecular motions, such as O-H stretching, C=C stretching of the ethenyl group and the aromatic ring, and various bending modes. scispace.com

Hypothetical Predicted Spectroscopic Data:

Spectroscopic Parameter Predicted Feature for this compound Structural Interpretation
1H NMR Aromatic protons in the range of 6.5-7.5 ppm.The chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing/donating ethenyl group.
Vinylic protons in the range of 5.0-7.0 ppm.Characteristic signals for the -CH=CH2 group, showing distinct geminal, cis, and trans couplings.
Methyl protons around 2.2 ppm.A singlet corresponding to the -CH3 group.
Hydroxyl proton with a variable chemical shift.The position would be sensitive to concentration and solvent due to hydrogen bonding.
IR Frequencies ~3400-3600 cm-1O-H stretching vibration.
~1630 cm-1C=C stretching of the ethenyl group.
~1600, 1500 cm-1C=C stretching of the aromatic ring.

Biological Activities and Mechanistic Insights Excluding Clinical Human Trial Data

Antioxidant and Radical Scavenging Mechanisms

Phenolic compounds are well-regarded for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals. nih.gov The antioxidant capacity of a phenol (B47542) is influenced by the nature and position of the substituents on the aromatic ring.

The proposed antioxidant mechanism for 2-Ethenyl-6-methylphenol involves the following steps:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a free radical (R•), thus quenching the radical and preventing it from causing oxidative damage to cellular components. This process forms a stable phenoxyl radical.

Radical Stabilization: The resulting 2-ethenyl-6-methylphenoxyl radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the ethenyl group. The presence of the electron-donating methyl group at the ortho position further enhances this stability.

Chain-Breaking Activity: By intercepting radical chain reactions, this compound can act as a chain-breaking antioxidant, similar to other hindered phenols like propofol. nih.gov

Studies on related vinylphenols, such as 2-methoxy-4-vinylphenol (B128420) and canolol (4-vinyl-2,6-dimethoxyphenol), have demonstrated potent radical scavenging activity. researchgate.netnih.gov Canolol, in particular, is noted as a very strong antioxidant, capable of scavenging peroxynitrite, a potent endogenous mutagen. researchgate.net This suggests that the vinyl group in this compound could contribute significantly to its antioxidant potential.

Antimicrobial and Antifungal Activity Mechanisms in vitro

The antimicrobial properties of phenolic compounds are well-established. mdpi.com The proposed mechanisms for this compound are likely to be similar to those of other alkylphenols and vinylphenols.

Membrane Disruption: The lipophilic nature of the phenol, conferred by the methyl and ethenyl groups, would allow it to partition into the lipid bilayer of bacterial and fungal cell membranes. This integration can disrupt membrane fluidity and integrity, leading to increased permeability and leakage of essential intracellular components like ions and ATP.

Enzyme Inhibition: Phenolic compounds can inhibit the activity of key microbial enzymes. For instance, 2-methoxy-4-vinylphenol has been shown through molecular docking studies to interact with bacterial DNA gyrase and lipoprotein, which are crucial for bacterial survival. nih.govnih.gov It is plausible that this compound could exhibit similar inhibitory actions.

Inhibition of Biofilm Formation: Many phytochemicals interfere with the ability of microbes to form biofilms, which are protective communities that enhance resistance to antimicrobial agents. mdpi.com

In vitro studies on 2-methoxy-4-vinylphenol have confirmed its ability to hinder the growth of various bacterial and fungal pathogens, including Staphylococcus aureus and Escherichia coli. nih.gov The data from such studies provide a basis for predicting the potential antimicrobial spectrum of this compound.

Table 1: Comparative in vitro Antimicrobial Activity of a Structurally Related Compound

Compound Test Organism Activity (e.g., Zone of Inhibition, MIC) Reference
2-Methoxy-4-vinylphenol Staphylococcus aureus Zone of Inhibition: 14.00 ± 0.04 mm nih.gov
2-Methoxy-4-vinylphenol Escherichia coli Zone of Inhibition: 13.00 ± 0.02 mm nih.gov

Note: This data is for a related compound and is presented for comparative analysis of potential activity.

Enzyme Modulation and Inhibition Studies in vitro

The ability of this compound to modulate or inhibit enzyme activity is a key area of its potential biological function. This activity is often linked to its antioxidant and antimicrobial effects.

Inhibition of Oxidative Enzymes: Phenols can interact with enzymes involved in oxidative processes. For example, the toxicity of the related compound 4-vinylphenol is linked to its metabolism by cytochrome P450 enzymes like CYP2E1 and CYP2F2. nih.gov Inhibition of these enzymes by specific blockers was shown to prevent the compound's toxic effects, indicating that a metabolite is the active toxicant. nih.gov This suggests this compound could also be a substrate and potential modulator of P450 enzymes.

Interaction with Microbial Enzymes: As mentioned, a primary mechanism of antimicrobial action is the inhibition of essential bacterial or fungal enzymes. Molecular docking studies predict that vinylphenols can bind to the active sites of enzymes like DNA gyrase, disrupting their function and leading to microbial death. nih.gov

Receptor-Ligand Interaction Studies at the Molecular Level

Binding to Microbial Enzymes: In silico studies on 2-methoxy-4-vinylphenol revealed strong binding affinities for bacterial enzymes. It showed a high degree of interaction with DNA gyrase and lipoprotein (LpxC), suggesting these are potential targets for its antimicrobial activity. nih.govnih.gov

Hydrogen Bonding and Hydrophobic Interactions: The phenolic hydroxyl group of this compound would be a key participant in forming hydrogen bonds with amino acid residues in a receptor's active site. mdpi.com The aromatic ring and alkyl/vinyl substituents would contribute to hydrophobic and van der Waals interactions, further stabilizing the ligand-receptor complex.

Table 2: Predicted Binding Affinities of a Related Vinylphenol from Molecular Docking Studies

Ligand Target Protein Predicted Binding Energy (kcal/mol) Reference
2-Methoxy-4-vinylphenol DNA gyrase (4PLB) -8.63 nih.govnih.gov
2-Methoxy-4-vinylphenol Lipoprotein (LpxC) -8.229 nih.govnih.gov

Note: This data is for a related compound and serves as a model for the potential interactions of this compound.

Cellular Pathway Interrogation in Model Systems (e.g., cell cultures, in vitro)

While specific studies on how this compound affects cellular pathways are lacking, research on other phenolic compounds provides a framework for potential effects. In vitro studies using cell cultures are crucial for understanding how a compound influences processes like cell signaling, proliferation, and apoptosis.

For example, studies on canolol have shown that it can reduce intracellular oxidative stress and apoptosis in human cancer cells under H₂O₂-induced stress. researchgate.net This suggests that this compound, as a potent antioxidant, could potentially modulate pathways related to oxidative stress response, such as the Nrf2 pathway. High-throughput transcriptomics on other phenolic compounds, like bisphenol A alternatives, have been used to evaluate their impact on global gene expression and specific pathways, such as those related to estrogen receptor activation. nih.gov Similar methodologies could be applied to this compound to elucidate its effects on cellular signaling cascades.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) analysis helps in understanding how the chemical structure of a molecule influences its biological activity. wikipedia.org For this compound, the key structural features determining its activity are the phenolic hydroxyl group, the methyl group, and the ethenyl (vinyl) group.

Phenolic Hydroxyl Group: This is the primary functional group responsible for antioxidant activity through hydrogen donation and is crucial for forming hydrogen bonds in receptor-ligand interactions. nih.gov

Ortho-Methyl Group: The methyl group at the ortho position provides steric hindrance around the hydroxyl group. This hindrance can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.

Ethenyl (Vinyl) Group: The vinyl group contributes to the molecule's lipophilicity, which can enhance its ability to penetrate cell membranes. Furthermore, the double bond can participate in resonance stabilization of the phenoxyl radical, potentially increasing its antioxidant capacity compared to a simple alkyl-substituted phenol. The presence and position of substituents like the vinyl group are known to significantly affect the biological activity of phenolic compounds. nih.gov

By comparing the known activities of 4-vinylphenol, 2-methoxy-4-vinylphenol, and various alkylphenols, a clearer picture of the specific contributions of each functional group in this compound can be developed, guiding future research into its unique biological profile.

Environmental and Ecological Research Aspects of 2 Ethenyl 6 Methylphenol

Biotransformation Pathways and Microbial Degradation

The microbial degradation of phenolic compounds is a critical process for their removal from the environment. Microorganisms have evolved diverse enzymatic pathways to break down the stable aromatic ring of phenols and utilize them as a source of carbon and energy.

For 2-ethenyl-6-methylphenol, the biotransformation would likely begin with an attack on either the aromatic ring or the ethenyl side chain. A common initial step in the aerobic degradation of phenols is hydroxylation of the benzene (B151609) ring by monooxygenase enzymes to form a catechol derivative. This dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes, proceeding through either an ortho- or meta-cleavage pathway, ultimately breaking the aromatic structure into aliphatic intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov

Alternatively, the ethenyl (vinyl) group can be a target for microbial enzymes. Some bacteria, such as Lactobacillus plantarum, possess vinylphenol reductase enzymes that can reduce vinylphenols to their corresponding ethylphenols. nih.gov Another potential pathway involves the oxidation of the vinyl group, similar to the metabolism of styrene, which can lead to the formation of an epoxide, followed by conversion to a diol and subsequent degradation.

Table 1: Potential Microbial Biotransformation Reactions for this compound

Reaction TypeInitial TargetKey Enzyme ClassPotential Intermediate Product
Ring HydroxylationAromatic RingMonooxygenase3-Ethenyl-5-methylcatechol
Ring CleavageDihydroxylated RingDioxygenaseAliphatic acids
Side-Chain ReductionEthenyl GroupVinylphenol Reductase2-Ethyl-6-methylphenol (B167550)
Side-Chain OxidationEthenyl GroupMonooxygenase2-(1,2-dihydroxyethyl)-6-methylphenol

Photodegradation Mechanisms under Environmental Conditions

In the environment, particularly in the atmosphere and sunlit surface waters, phenolic compounds can be degraded by photochemical reactions. nih.gov The primary mechanism for the photodegradation of phenols is through reaction with photochemically generated hydroxyl radicals (•OH), which are highly reactive oxidants. sciencedaily.com

The process begins with the absorption of UV light by photosensitizers naturally present in the environment (like nitrate (B79036) or dissolved organic matter), which leads to the formation of hydroxyl radicals. These radicals can attack the this compound molecule in several ways:

Hydroxyl Radical Addition to the Ring: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then react further with oxygen, leading to ring-opening and mineralization into CO2 and H2O. mdpi.com

Hydrogen Abstraction: The •OH radical can abstract the hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical. This radical is resonance-stabilized and can participate in further reactions, including polymerization or further oxidation.

Attack on the Ethenyl Group: The double bond in the ethenyl side chain is also susceptible to attack by hydroxyl radicals, which can lead to the formation of various oxidized intermediates.

The rate of photodegradation is influenced by the substituent groups on the phenol (B47542) ring. Electron-donating groups, like the methyl group, tend to activate the ring towards electrophilic attack by hydroxyl radicals, potentially increasing the degradation rate compared to unsubstituted phenol. sci-hub.se Conversely, the specific positioning of the groups and the presence of the vinyl group can lead to complex reaction pathways and a variety of intermediate products.

Occurrence and Distribution in Environmental Matrices (e.g., bio-oils, natural extracts)

Substituted phenols, including isomers of ethenylphenol and methylphenol, are known to occur in various environmental and industrial matrices, primarily resulting from the thermal decomposition of lignin (B12514952), a key component of biomass.

Bio-oils: Fast pyrolysis of biomass (like wood, corncobs, or coffee grounds) produces a complex liquid known as bio-oil or pyrolysis oil. This oil is rich in oxygenated aromatic compounds, with phenolic compounds being a major fraction. aip.org While specific identification of this compound is not commonly reported, numerous related compounds such as phenol, cresols (methylphenols), ethylphenols, guaiacols (methoxyphenols), and vinylphenols (e.g., 2-methoxy-4-vinylphenol) are consistently identified in bio-oils from various feedstocks. aip.orgmedchemexpress.comresearchgate.net The presence of this compound is plausible, arising from the specific fragmentation patterns of the complex lignin polymer during pyrolysis.

Natural Extracts and Smoke: Phenolic compounds are widespread in the plant kingdom. The related compound 2-vinylphenol has been identified in natural products like cassia and cinnamon. thegoodscentscompany.com Furthermore, the smoke from burning biomass, such as wood or tobacco, is a significant source of atmospheric phenolic compounds. nih.govoup.com Analysis of cigarette smoke has identified hundreds of substituted phenols, formed during the combustion process. nih.gov Given the presence of various methyl- and ethyl-phenols in these matrices, the occurrence of this compound as a minor component is possible. medchemexpress.com

Table 2: Environmental Matrices with Potential Occurrence of this compound and Related Compounds

MatrixSource ProcessCommonly Detected Related Phenols
Bio-oil (Pyrolysis Oil)Thermal decomposition of biomass (lignin)Phenol, Cresols, Guaiacol, 2-Methoxy-4-vinylphenol (B128420), Ethylphenols
Wood SmokeCombustion of wood (biomass)Phenol, Cresols, Catechol, Syringol
Cigarette SmokeCombustion of tobacco2-Ethyl-6-methylphenol, Hydroquinone, Catechol, various Cresols
Natural Plant ExtractsBiosynthesis in plants2-Vinylphenol (in Cassia)

Applications in Materials Science and Industrial Chemical Processes Non Clinical

Research in Flavor and Fragrance Chemistry:The chemical aspects, such as odor profile or specific contributions to flavor and fragrance, are not documented in the available resources.

Due to the strict instructions to focus solely on “2-Ethenyl-6-methylphenol” and not introduce information outside the explicit scope, the creation of a detailed and factual article as requested is not feasible at this time. To proceed would require making unsubstantiated assumptions based on the properties of related but distinct chemicals, which would not meet the required standards of scientific accuracy.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Complex Mixture Analysis

Chromatography is the cornerstone for separating 2-ethenyl-6-methylphenol from the myriad of other compounds present in a sample. The choice of technique depends on the volatility and polarity of the analyte and the complexity of the sample matrix.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for the analysis of complex volatile and semi-volatile mixtures. ives-openscience.eu By employing two columns with different stationary phases, GC×GC provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. ives-openscience.eumdpi.com This enhanced separation capability is particularly advantageous for isolating this compound from isomeric compounds and other volatile phenols in intricate matrices like wine or smoke-tainted products. mdpi.comfmach.it When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC allows for the identification of hundreds of volatile compounds in a single run, providing a comprehensive chemical profile of the sample. ives-openscience.eumdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally labile phenolic compounds. For this compound analysis, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. protocols.io Advanced detection methods are crucial for achieving the required sensitivity and selectivity. Diode Array Detectors (DAD) provide spectral information, aiding in the initial identification of compounds, but their primary limitation is that identification relies on retention time and UV spectra, necessitating the use of standards. nih.gov Coupling HPLC with mass spectrometry (LC-MS) overcomes this limitation, providing definitive identification and quantification, even in complex samples. nih.govnih.gov The separation of phenolic compounds, including their sulfates, can be highly dependent on the pH and buffer capacity of the mobile phase. mdpi.com

Supercritical Fluid Chromatography (SFC) combines advantages from both gas and liquid chromatography, using a supercritical fluid, typically carbon dioxide, as the mobile phase. libretexts.org SFC is particularly useful for the analysis of non-polar compounds but can be adapted for more polar molecules like phenols by adding a polar co-solvent (modifier), such as methanol (B129727), to the CO2 mobile phase. researchgate.netnih.govbenthamopen.com This technique offers faster analysis times and reduced organic solvent consumption compared to HPLC. libretexts.org The use of packed columns in SFC allows for the separation of polyfunctional and polar solutes, making it a viable method for analyzing phenolic compounds in various extracts. researchgate.net

Hyphenated Mass Spectrometry-Based Methods (e.g., GC-MS/MS, LC-HRMS)

Hyphenation of chromatographic systems with mass spectrometry provides unparalleled sensitivity and selectivity for trace-level analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for quantifying volatile phenols. nih.gov It is frequently used for the analysis of these compounds in complex matrices like grapes, wine, and food packaging materials. nih.govsciopen.comau.dk By using selected reaction monitoring (SRM), the triple quadrupole mass spectrometer can filter out matrix interferences, significantly improving the signal-to-noise ratio and achieving very low detection limits, often in the μg/L to ng/L range. sciopen.comthermofisher.com This makes GC-MS/MS an ideal tool for trace analysis and for monitoring contaminants. nih.govthermofisher.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is another powerful tool for the analysis of phenolic compounds. acgpubs.org This technique provides highly accurate mass measurements, which facilitates the confident identification of analytes and the elucidation of unknown compounds in complex samples. acgpubs.orgresearchgate.net LC-HRMS is particularly valuable in untargeted metabolomics studies and for the comprehensive profiling of polyphenols in various matrices. acgpubs.orgresearchgate.net

TechniqueCommon ApplicationTypical Detection Limits (in Wine/Grapes)Key AdvantagesReference
GC-MS/MSQuantification of volatile phenols0.02–1.01 μg/LHigh sensitivity and selectivity, excellent for trace analysis in complex matrices nih.govsciopen.com
LC-HRMSIdentification and quantification of phenolic compoundsVaries by compoundHigh mass accuracy, confident compound identification, suitable for untargeted analysis acgpubs.org

Electrochemical Detection Methods and Sensor Development

Electrochemical sensors represent a promising avenue for the rapid and cost-effective detection of phenolic compounds. mdpi.comnih.gov These sensors operate by measuring the current response resulting from the oxidation or reduction of the target analyte at an electrode surface. researchgate.net The development of high-performance sensors relies on modifying the electrode with advanced materials that possess excellent catalytic activity, such as transition metal-based electrocatalysts and gold nanomaterials. mdpi.comuniroma1.it Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to characterize the sensor's performance. uniroma1.itmdpi.com While much of the research focuses on general phenol (B47542) detection, the principles can be adapted to develop sensors with high selectivity for specific phenolic compounds like this compound through the use of specific recognition elements like enzymes or molecularly imprinted polymers. nih.gov

Sensor Material/TechniqueTarget AnalytesDetection Limit (LOD)Key FeaturesReference
Fe3O4 Nanoparticles Modified Carbon Paste ElectrodeSinapic acid, Syringic acid, Rutin0.08–0.26 µMGood sensitivity, selectivity, and stability mdpi.com
ZrO2-ChCl-AuNPs/CPEGeneral Phenolic Antioxidants0.025 µMEnhanced electrocatalytic and conductivity properties uniroma1.it
Co3O4 modified Glassy Carbon ElectrodeHydroquinone (HQ), Catechol (CC)0.1 µMLinear current response over a wide concentration range mdpi.com

Sample Preparation and Matrix Effect Mitigation Strategies

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances. Common techniques for volatile phenols include solid-phase microextraction (SPME), particularly headspace SPME (HS-SPME), and stir bar sorptive extraction (SBSE). mdpi.comresearchgate.netnih.gov Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also widely used. nih.govresearchgate.net

A significant challenge in quantitative analysis, especially when using LC-MS and GC-MS, is the "matrix effect," where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, leading to inaccurate results. researchgate.netresearchgate.net Several strategies are employed to mitigate these effects:

Sample Dilution: A simple approach where the sample extract is diluted to reduce the concentration of interfering matrix components. This is only feasible if the analytical method is sensitive enough to detect the diluted analyte. nih.gov

Improved Clean-up: Implementing more rigorous sample clean-up procedures to remove a larger portion of the matrix before analysis. researchgate.net

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effect as the standards and samples are affected similarly.

Use of Isotope-Labeled Internal Standards: An isotopically labeled version of the analyte is added to the sample at the beginning of the sample preparation process. Since this standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction during data processing. au.dk

Advanced Chromatographic Separation: Techniques like comprehensive two-dimensional liquid chromatography (LC×LC) can significantly reduce matrix effects by providing better separation of the analyte from matrix components. researchgate.net

The choice of sample preparation and matrix effect mitigation strategy depends on the complexity of the matrix, the concentration of the analyte, and the analytical technique being used. researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives for 2 Ethenyl 6 Methylphenol

Exploration of Unconventional Reactivity and Transformations

Future research is poised to move beyond conventional reactions and explore novel transformations of 2-ethenyl-6-methylphenol, particularly through biocatalytic and chemoenzymatic approaches. These methods offer high selectivity and milder reaction conditions compared to traditional synthetic routes.

One promising area is the use of enzymes to catalyze reactions at the phenolic hydroxyl group or the vinyl substituent. For instance, oxidoreductases like laccases and peroxidases could be employed for the targeted oxidation of the phenol (B47542), potentially leading to the formation of reactive quinone-type intermediates. mdpi.com These intermediates could then be subjected to further enzymatic or chemical modifications.

Furthermore, the application of systems biocatalysis, which involves multi-enzyme cascades, could enable the direct alkenylation of the phenolic ring with other functional groups, or conversely, the transformation of the existing vinyl group. rsc.org Chemoenzymatic synthesis, combining the strengths of both chemical and biological catalysts, opens up possibilities for producing novel derivatives. acs.orgresearchgate.netmdpi.com For example, an enzymatic reaction could introduce a chiral center, followed by a chemical modification of the vinyl group. The exploration of such unconventional reactivity will be crucial for unlocking the full synthetic potential of this compound.

Transformation TypePotential CatalystExample of Transformation on Analogous Phenols
Oxidative DearomatizationFAD-dependent monooxygenasesConversion of phenols to ortho-quinol products nih.gov
Oxidative AminationFlavoprotein oxidaseDirect amination of p-substituted phenols researchgate.net
para-AlkenylationTyrosine phenol lyase / Tyrosine ammonia (B1221849) lyaseC-C coupling of phenols with pyruvate (B1213749) rsc.org
Chemoenzymatic SulfationAryl sulfotransferasesSynthesis of sulfated phenolic acids mdpi.com

Design and Synthesis of Advanced Materials Incorporating this compound

The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of advanced functional polymers. Research in this area is expected to focus on creating novel materials with tailored properties for a range of high-performance applications.

A significant future direction is the development of bio-based polymers. psu.edu By polymerizing this compound, potentially derived from renewable feedstocks like lignin (B12514952), it is possible to create sustainable alternatives to petroleum-based plastics. mdpi.comresearchgate.netnih.gov The resulting poly(this compound) would be structurally similar to poly(4-vinylphenol), which is used in electronics as a dielectric layer and in photoresists. wikipedia.orgpolysciences.com The methyl and ethenyl substitution pattern on the phenol ring could impart unique solubility, thermal, and electronic properties to the polymer.

Furthermore, the phenolic hydroxyl group offers a handle for post-polymerization modification, allowing for the fine-tuning of material properties. For instance, these polymers could be functionalized to create materials for:

Antimicrobial coatings: The phenolic moiety is known to have antimicrobial properties, which could be enhanced in a polymeric form. researchgate.netresearchgate.net

Adhesives and Resins: The hydrogen-bonding capability of the hydroxyl group can contribute to strong adhesion. viablife.com

Functional Copolymers: Copolymerization with other vinyl monomers, such as acrylates or styrenics, could yield materials with a wide range of properties for diverse applications. researchgate.netgoogle.comgoogleapis.com

Potential Polymer ApplicationKey Feature of this compoundAnalogous Polymer System
Photoresists/DielectricsPhenolic structure, polymerizabilityPoly(4-vinylphenol) wikipedia.orgpolysciences.com
Bio-based ThermoplasticsDerivable from renewable sources (e.g., lignin)Polymers from 2-methoxy-4-vinylphenol (B128420) mdpi.comresearchgate.netnih.gov
Antimicrobial SurfacesInherent antimicrobial nature of phenolsMultilayered films of poly(4-vinylphenol) researchgate.net
High-Performance ResinsCross-linking potential of vinyl and phenol groupsVinylphenol copolymers google.comgoogleapis.com

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

To fully harness the potential of this compound in biological contexts, a deep understanding of its metabolic fate and cellular effects is necessary. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for achieving this comprehensive understanding. oup.comrsc.org

Future research will likely employ metabolomics to identify and quantify the metabolites of this compound in biological systems. nih.govnih.gov This will be crucial for understanding its bioavailability and biotransformation pathways. Mass spectrometry and nuclear magnetic resonance (NMR) are key analytical techniques in this field. nih.gov

Proteomics can be used to study changes in protein expression in response to exposure to this compound, providing insights into its mechanism of action and potential molecular targets. nih.gov For example, one could investigate how this compound affects the proteome of microorganisms to understand the basis of its potential antimicrobial activity.

By integrating these different omics datasets, researchers can construct a holistic picture of the biological impact of this compound. rsc.orgmdpi.comnih.gov This knowledge is essential for developing applications in areas such as functional foods, nutraceuticals, and even pharmaceuticals.

Omics TechnologyResearch Focus for this compoundPotential Insights
Metabolomics Identification of biotransformation products in vivo/in vitroBioavailability, metabolic pathways, gut microbiota interactions nih.govnih.gov
Proteomics Profiling protein expression changes upon exposureMechanism of action, identification of cellular targets nih.gov
Transcriptomics Analysis of gene expression alterationsRegulatory networks, cellular response pathways mdpi.com
Integrated Omics Combining multi-omics dataComprehensive understanding of biological effects and systems-level impact rsc.orgmdpi.comnih.gov

Interdisciplinary Research Foci at the Interface of Chemistry and Biology

The unique bifunctional nature of this compound—a reactive vinyl group for chemical synthesis and a phenolic moiety with biological activity—positions it at the fertile interface of chemistry and biology. nih.govmdpi.commdpi.comijhmr.com Future research in this interdisciplinary space is expected to be particularly fruitful.

One key area is the development of novel biocatalysts and chemoenzymatic processes for the synthesis of complex molecules. chemistryviews.orgmdpi.com This involves collaboration between synthetic chemists and enzymologists to design and engineer enzymes for specific transformations of this compound. The goal is to create more sustainable and efficient synthetic routes to high-value chemicals.

Another exciting prospect is the design of functionalized molecular probes for biological imaging and sensing. acs.orgbohrium.comresearchgate.netbohrium.comnih.gov The this compound scaffold could be chemically modified to incorporate fluorophores or other reporter groups. The inherent properties of the phenol ring could allow for specific interactions with biological targets, enabling the development of probes for detecting specific ions, molecules, or enzymatic activities within living cells. This would require a close collaboration between organic chemists, biochemists, and cell biologists.

Interdisciplinary AreaChemistry ContributionBiology ContributionPotential Outcome
Biocatalysis Substrate design, reaction optimizationEnzyme discovery and engineeringSustainable synthesis of novel compounds chemistryviews.orgmdpi.com
Chemical Biology Synthesis of functionalized probesIn vitro/in vivo testing and imagingTools for studying biological processes acs.orgbohrium.comresearchgate.net
Bio-based Materials Polymer synthesis and characterizationElucidation of biocompatibility and biodegradabilityAdvanced, sustainable materials for biomedical applications psu.edu

Q & A

Basic: What synthetic methodologies are recommended for 2-Ethenyl-6-methylphenol, and how can structural purity be validated?

Answer:
The synthesis of this compound can be achieved via alkylation reactions (using alkyl halides and methoxyphenols under basic conditions) or Friedel-Crafts alkylation (employing Lewis acids like AlCl₃). For purity validation, use NMR spectroscopy to confirm substituent positions (e.g., ethyl vs. ethenyl groups), mass spectrometry for molecular weight verification, and infrared spectroscopy to identify functional groups like phenolic -OH. Cross-validation of spectral data minimizes misassignment errors. For example, discrepancies in NMR integration ratios may indicate incomplete alkylation, requiring column chromatography for purification .

Advanced: How can crystallographic software resolve ambiguities in the hydrogen-bonding network of this compound derivatives?

Answer:
Crystallographic tools like SHELXL (for refinement) and ORTEP-3/WinGX (for visualization) enable precise determination of hydrogen-bonding patterns. To resolve ambiguities:

Collect high-resolution X-ray diffraction data to identify electron density peaks for H-atoms.

Use graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., D , S , R motifs) and identify supramolecular synthons.

Compare derived bond lengths/angles with computational models (DFT) to validate geometric parameters.
Conflicts between experimental and theoretical data may arise from crystal packing effects, necessitating thermal motion analysis via displacement parameter refinement .

Basic: What spectroscopic techniques are critical for distinguishing positional isomers of this compound?

Answer:

  • ¹H NMR : Compare coupling patterns; ethenyl protons (δ ~5-6 ppm) exhibit distinct splitting (e.g., trans-vs-cis coupling constants).
  • ¹³C NMR : Methyl vs. ethenyl carbons show differing chemical shifts (e.g., ethenyl carbons at δ ~110-140 ppm).
  • HSQC/HMBC : Correlate protons with adjacent carbons to confirm substitution patterns.
  • IR Spectroscopy : Phenolic -OH stretches (broad ~3200 cm⁻¹) and C=C stretches (~1650 cm⁻¹) differentiate functional groups. Discrepancies between techniques may require X-ray crystallography for definitive structural assignment .

Advanced: How do electronic effects of substituents influence condensation reactions in Schiff base derivatives of this compound?

Answer:
In Schiff base synthesis (e.g., reacting this compound with aldehydes/amines):

  • Electron-donating groups (e.g., -OCH₃) on the phenol ring increase nucleophilicity, accelerating imine formation.
  • Steric hindrance from the ethenyl group may reduce reaction yields, necessitating solvent optimization (e.g., ethanol vs. DMF).
  • Monitor reaction progress via TLC or HPLC-MS to detect intermediates. Conflicting kinetic data (e.g., unexpected rate changes) may arise from competing tautomerization or solvent polarity effects, requiring Arrhenius analysis to elucidate activation parameters .

Basic: What experimental design principles apply to assessing the antimicrobial activity of this compound?

Answer:

  • Dose-Response Assays : Test compound efficacy across a concentration gradient (e.g., 0.1–100 µg/mL) against Gram-positive/negative bacteria.
  • Control Groups : Include solvent-only controls and reference antibiotics (e.g., ampicillin).
  • MIC/MBC Determination : Use broth microdilution to identify minimum inhibitory/bactericidal concentrations.
  • Confounding Factors : Address false positives (e.g., solvent toxicity) via agar diffusion assays. Discrepancies between MIC and disk diffusion results may indicate compound insolubility, requiring formulation adjustments (e.g., DMSO co-solubilization) .

Advanced: How can computational chemistry complement experimental data in resolving tautomeric equilibria of this compound?

Answer:

  • DFT Calculations : Optimize tautomer geometries (e.g., keto-enol forms) and calculate relative Gibbs free energies to predict dominant tautomers.
  • NMR Chemical Shift Prediction : Compare experimental ¹H/¹³C shifts with computed values (GIAO method) to validate tautomeric ratios.
  • MD Simulations : Model solvent effects (e.g., water vs. DMSO) on tautomer stability. Conflicts between computed and experimental data may arise from dynamic effects (e.g., hydrogen-bonding networks in solution), necessitating variable-temperature NMR studies .

Basic: What chromatographic methods are suitable for purifying this compound from reaction mixtures?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate nonpolar byproducts.
  • HPLC : Employ C18 columns and isocratic methanol/water mobile phases for high-purity isolation.
  • GC-MS : Ideal for volatile derivatives (e.g., silylated phenols). Contradictions in retention times (HPLC vs. GC) may indicate co-elution of isomers, requiring orthogonal methods like chiral chromatography .

Advanced: What strategies mitigate data variability in crystallographic studies of this compound polymorphs?

Answer:

  • High-Resolution Data Collection : Use synchrotron radiation to enhance signal-to-noise ratios.
  • Twinned Crystal Analysis : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) to explain packing differences.
    Discrepancies in unit cell parameters between batches may arise from solvent inclusion, necessitating variable-temperature crystallography .

Basic: How can researchers validate the thermal stability of this compound during storage?

Answer:

  • TGA/DSC : Monitor decomposition temperatures under inert atmospheres.
  • Accelerated Aging Studies : Store samples at elevated temperatures (e.g., 40°C) and analyze purity via HPLC.
  • Light Sensitivity Tests : Expose to UV/visible light and track degradation byproducts via LC-MS. Inconsistent stability data across batches may indicate trace metal contamination, requiring ICP-MS analysis .

Advanced: What role does hydrogen-bonding topology play in the solid-state reactivity of this compound cocrystals?

Answer:

  • Coformer Selection : Prioritize molecules with complementary H-bond donors/acceptors (e.g., carboxylic acids).
  • Graph Set Analysis : Classify synthons (e.g., R₂²(8) motifs) to predict cocrystal stability.
  • Mechanochemical Synthesis : Use ball milling to screen polymorphs. Discrepancies between predicted and observed structures may arise from kinetic vs. thermodynamic control, necessitating free-energy calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.